molecular formula C15H10N2O B5764746 4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile

4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile

Cat. No.: B5764746
M. Wt: 234.25 g/mol
InChI Key: SILXKNLMWTZDCR-ZSOIEALJSA-N
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Description

4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile is an organic compound that features a cyano group, a furan ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, such as silica-supported cobalt nanoparticles, which can be reused and provide high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The furan ring can participate in π-π stacking interactions, which are important in biological systems . The benzonitrile moiety can interact with enzymes and receptors, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile is unique due to its combination of a cyano group, a furan ring, and a benzonitrile moiety. This combination provides the compound with distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[(E)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-11-2-7-15(18-11)8-14(10-17)13-5-3-12(9-16)4-6-13/h2-8H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILXKNLMWTZDCR-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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